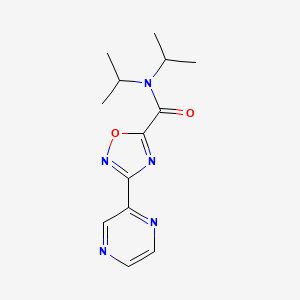
(2R)-2-Quinolin-8-ylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Quinolin-8-ylpropan-1-ol, also known as Q8, is a chemical compound that has been widely used in scientific research due to its unique properties. Q8 belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-ol is not fully understood. It has been suggested that this compound exerts its biological activities by binding to specific targets in cells, such as enzymes or receptors. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1.
実験室実験の利点と制限
(2R)-2-Quinolin-8-ylpropan-1-ol has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also highly soluble in water, which makes it easy to handle in experiments. However, this compound has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of (2R)-2-Quinolin-8-ylpropan-1-ol. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, this compound could be further developed as a fluorescent probe for the detection of other metal ions. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its diverse biological activities. It has anti-inflammatory, anti-tumor, and anti-viral activities and can be used as a fluorescent probe for the detection of metal ions. This compound has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Future studies are needed to further investigate its mechanism of action and explore its potential as a therapeutic agent.
合成法
(2R)-2-Quinolin-8-ylpropan-1-ol can be synthesized by the reaction of 8-hydroxyquinoline with (S)-2-chloropropionic acid, followed by reduction with sodium borohydride. The resulting product is a white crystalline solid with a purity of over 98%.
科学的研究の応用
(2R)-2-Quinolin-8-ylpropan-1-ol has been extensively used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
(2R)-2-quinolin-8-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVPTKOJPVZKL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)

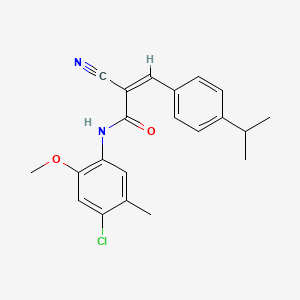

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
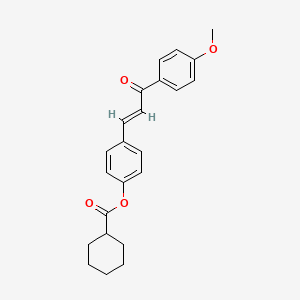


![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)
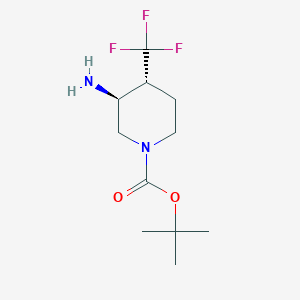

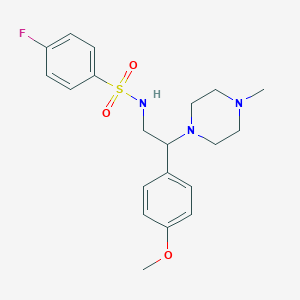
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
